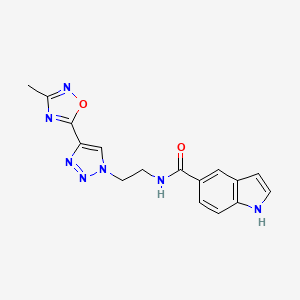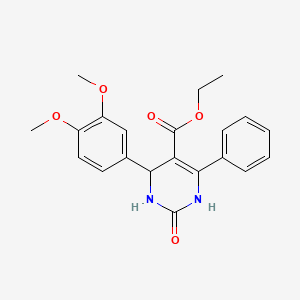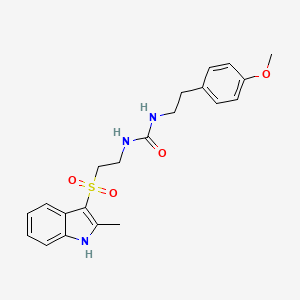![molecular formula C21H19N5OS2 B2891884 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034354-49-7](/img/structure/B2891884.png)
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound often explored in various scientific fields due to its unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can be achieved through a multi-step process:
Formation of the Benzo[d]thiazole Ring: : This can be synthesized via the condensation of o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Triazole Moiety: : The 1H-1,2,3-triazole ring is typically introduced through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide derivative and a terminal alkyne are reacted to form the triazole ring.
Linking the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Formation of Ethanone Linkage: : The final step involves coupling the benzo[d]thiazole and the triazole-pyrrolidine moieties via a thioether bond. This can be achieved using thiols and appropriate coupling agents under mild conditions.
Industrial Production Methods
For large-scale industrial production, the process might be optimized to improve yields and reduce costs. This can include the use of continuous flow reactors, catalytic systems, and efficient purification techniques to ensure high purity and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom in the thiazole ring, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the ketone group, converting it into an alcohol.
Substitution: : Various substitution reactions can be performed at the aromatic rings, modifying their electronic and steric properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: : Electrophilic substitution reactions can be facilitated using reagents like chlorosulfonic acid or nitrating mixtures.
Major Products Formed
Sulfoxides and Sulfones: from oxidation
Alcohols: from reduction
Halogenated Compounds: from electrophilic substitutions
Wissenschaftliche Forschungsanwendungen
2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has diverse applications:
Chemistry: : It serves as a building block for more complex organic molecules, useful in synthetic chemistry.
Biology: : The compound can be used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry: : The compound could be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action depends on the context of its application:
In biological systems, the compound can interact with various molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
The presence of the triazole ring can enhance binding affinity and specificity to certain biological targets, contributing to its potential as a pharmacophore.
In chemical reactions, the thiazole and triazole rings provide multiple reactive sites, facilitating diverse transformations.
Vergleich Mit ähnlichen Verbindungen
Comparing 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone with similar compounds highlights its uniqueness:
Benzothiazole Derivatives: : Compounds with similar benzothiazole structures may have comparable reactivity but differ in biological activity based on substituents.
Triazole Compounds: : Triazole-based compounds often exhibit significant biological activity due to their ability to form stable interactions with biological targets.
Pyrrolidine Containing Molecules: : Pyrrolidine rings are common in many biologically active molecules, and their presence can influence the pharmacokinetic properties.
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)ethanol
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
1-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-2-one
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c27-20(14-28-21-22-17-8-4-5-9-19(17)29-21)25-11-10-16(12-25)26-13-18(23-24-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJUOWJBSYASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE](/img/structure/B2891801.png)
![ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)




![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)

![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)
![(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B2891819.png)
